methyl 4-methoxy-3-({3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propanoyl}amino)-1H-indole-2-carboxylate
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Overview
Description
Methyl 4-methoxy-3-({3-[3-methyl-4-(3-methylphenyl)-1-piperazinyl]propanoyl}amino)-1H-indole-2-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including methyl 4-methoxy-3-({3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propanoyl}amino)-1H-indole-2-carboxylate, typically involves multiple steps. One common route starts with the preparation of 2-methyl-3-nitroaniline, which undergoes a series of reactions including bromination, methoxylation, and amination to form the desired indole structure . The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and solvents like methanol .
Industrial Production Methods
Industrial production of such compounds usually involves optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methoxy-3-({3-[3-methyl-4-(3-methylphenyl)-1-piperazinyl]propanoyl}amino)-1H-indole-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of the reducing agent .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives, while reduction can yield various amine derivatives .
Scientific Research Applications
Methyl 4-methoxy-3-({3-[3-methyl-4-(3-methylphenyl)-1-piperazinyl]propanoyl}amino)-1H-indole-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 4-methoxy-3-({3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propanoyl}amino)-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes such as cell signaling and metabolism . The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Methyl 4-methoxy-3-methylbenzoate: This compound shares a similar methoxy and methyl substitution pattern but lacks the indole and piperazine moieties.
4-Methoxy-3-methylbenzaldehyde: This compound also shares a similar substitution pattern but differs in its aldehyde functional group.
Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester: This compound has a similar methoxy substitution but differs in its carboxylic acid ester functional group.
Uniqueness
Methyl 4-methoxy-3-({3-[3-methyl-4-(3-methylphenyl)-1-piperazinyl]propanoyl}amino)-1H-indole-2-carboxylate is unique due to its complex structure, which includes an indole ring, a piperazine moiety, and multiple functional groups. This complexity allows it to interact with a wide range of molecular targets and exhibit diverse biological activities .
Properties
Molecular Formula |
C26H32N4O4 |
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Molecular Weight |
464.6 g/mol |
IUPAC Name |
methyl 4-methoxy-3-[3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propanoylamino]-1H-indole-2-carboxylate |
InChI |
InChI=1S/C26H32N4O4/c1-17-7-5-8-19(15-17)30-14-13-29(16-18(30)2)12-11-22(31)28-24-23-20(9-6-10-21(23)33-3)27-25(24)26(32)34-4/h5-10,15,18,27H,11-14,16H2,1-4H3,(H,28,31) |
InChI Key |
AVHQSUKHXDQQSC-UHFFFAOYSA-N |
SMILES |
CC1CN(CCN1C2=CC=CC(=C2)C)CCC(=O)NC3=C(NC4=C3C(=CC=C4)OC)C(=O)OC |
Canonical SMILES |
CC1CN(CCN1C2=CC=CC(=C2)C)CCC(=O)NC3=C(NC4=C3C(=CC=C4)OC)C(=O)OC |
Origin of Product |
United States |
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